![molecular formula C10H20O3 B3054988 3-Hydroxy-8-methylnonanoic acid CAS No. 62675-78-9](/img/structure/B3054988.png)
3-Hydroxy-8-methylnonanoic acid
Overview
Description
3-Hydroxy-8-methylnonanoic acid is a chemical compound with the molecular formula C10H20O3 . It’s a type of hydroxy acid, which are acids that contain a hydroxy group .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-8-methylnonanoic acid consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Environmental Marker for Endotoxin Detection
3-Hydroxy acids, including 3-Hydroxy-8-methylnonanoic acid, are part of the lipid A component of lipopolysaccharides and can serve as chemical markers of endotoxin. The quantitative profiling of 3-hydroxy fatty acids in environmental and occupational samples is possible with a method based on HPLC-MS/MS, which involves hydrolysis and solid-phase extraction. This approach estimates the total amount of endotoxin present in a sample, unlike the commonly used Limulus amebocyte lysate (LAL) assay which only detects the water-soluble fraction of endotoxin (Uhlig et al., 2016).
Precursor for Key Compounds
3-Hydroxypropionic acid, a structurally similar compound, serves as a precursor for several important compounds like acrylic acid, 1,3-propanediol, methyl acrylate, acrylamide, and others. It is commercially valuable and can be produced through various metabolic pathways by microorganisms. Metabolic engineering and genetically engineered microorganisms are widely used for its production (Vidra & Németh, 2017).
Cytotoxic Activity in Cancer Cells
Chiral derivatives of ricinoleic and 3-hydroxynonanoic acids exhibit cytotoxic effects against cancer cells. Specifically, hydroxamic acid derived from 3-hydroxynonanoic acid showed a significant cytotoxic effect against HeLa cells. This suggests potential applications in cancer treatment or research (Matysiak et al., 2019).
Bioelectrochemical System for Chemical Production
The bioconversion of glycerol to 3-Hydroxypropionic acid in a bioelectrochemical system using recombinant Klebsiella pneumoniae shows the potential for sustainable chemical production. This system involves the application of electrical potential to enhance the production of 3-Hydroxypropionic acid, an important platform chemical (Kim et al., 2017).
Gene Expression Control in Microorganisms
A 3-Hydroxypropionic acid-inducible system from Pseudomonas putida can control gene expression in E. coli and Cupriavidus necator. This system is highly inducible and orthogonal, providing a tool for synthetic biology and biotechnology applications (Hanko et al., 2017).
Photosynthetic Production from CO2
Cyanobacteria engineered to produce 3-Hydroxypropionic acid directly from CO2 demonstrates the feasibility of photosynthetic production of hydroxy acids from sunlight and CO2. This sustainable approach could be significant for reducing reliance on fossil resources (Wang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-8-methylnonanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-8(2)5-3-4-6-9(11)7-10(12)13/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJJZNZXKAPKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625870 | |
Record name | 3-Hydroxy-8-methylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-8-methylnonanoic acid | |
CAS RN |
62675-78-9 | |
Record name | 3-Hydroxy-8-methylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.